1-Bromo-2-(2-butoxyethoxy)benzene
Overview
Description
1-Bromo-2-(2-butoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO2 and a molecular weight of 273.17 g/mol . It is a derivative of benzene, where a bromine atom and a butoxyethoxy group are substituted on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2-(2-butoxyethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2-butoxyethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve refluxing the mixture to ensure complete bromination.
Industrial production methods may vary, but they generally follow similar principles, often scaling up the reaction and optimizing conditions to improve yield and purity. The use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent is another method employed for bromination .
Chemical Reactions Analysis
1-Bromo-2-(2-butoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-2-(2-butoxyethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action for 1-Bromo-2-(2-butoxyethoxy)benzene in chemical reactions typically involves the formation of intermediates through electrophilic aromatic substitution or nucleophilic substitution. In electrophilic aromatic substitution, the bromine atom on the benzene ring can be replaced by other electrophiles, forming a positively charged intermediate that is stabilized by the aromatic ring .
In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
1-Bromo-2-(2-butoxyethoxy)benzene can be compared with other bromobenzene derivatives such as:
Bromobenzene (C6H5Br): A simpler compound with only a bromine atom substituted on the benzene ring.
1-Bromo-2-ethoxybenzene (C8H9BrO): Similar in structure but with an ethoxy group instead of a butoxyethoxy group.
1-Bromo-2-(2-bromoethoxy)benzene (C8H8Br2O): Contains an additional bromine atom on the ethoxy group.
The uniqueness of this compound lies in its butoxyethoxy group, which provides different reactivity and properties compared to simpler bromobenzene derivatives.
Properties
IUPAC Name |
1-bromo-2-(2-butoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-2-3-8-14-9-10-15-12-7-5-4-6-11(12)13/h4-7H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWPYAVPCIKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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